molecular formula C9H6N2S B13663856 4-Methylbenzo[d]thiazole-2-carbonitrile

4-Methylbenzo[d]thiazole-2-carbonitrile

Cat. No.: B13663856
M. Wt: 174.22 g/mol
InChI Key: IHGUTLLRTAZXLE-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole ring substituted with a methyl group at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 4-Methylbenzo[d]thiazole-2-carbonitrile involves the condensation of p-toluidine with Appel salt in the presence of pyridine in dichloromethane at room temperature. This reaction forms an imino-1,2,3-dithiazole intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of palladium-catalyzed cyanation reactions has also been explored for scalable production .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Methylbenzo[d]thiazole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylbenzo[d]thiazole-2-carbonitrile, particularly in its role as a monoamine oxidase inhibitor, involves the inhibition of the enzyme’s activity. This inhibition prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain. The compound interacts with the active site of the enzyme, blocking its catalytic function .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzo[d]thiazole: Lacks the cyano group at the 2-position.

    4-Methylbenzo[d]thiazole: Lacks the cyano group at the 2-position.

    2-Cyanobenzothiazole: Lacks the methyl group at the 4-position.

Uniqueness

4-Methylbenzo[d]thiazole-2-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical properties and reactivity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy as a monoamine oxidase inhibitor.

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

4-methyl-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C9H6N2S/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,1H3

InChI Key

IHGUTLLRTAZXLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C#N

Origin of Product

United States

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